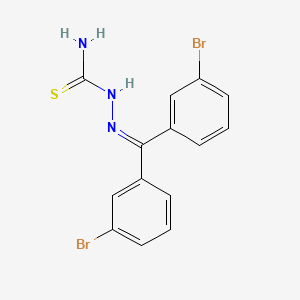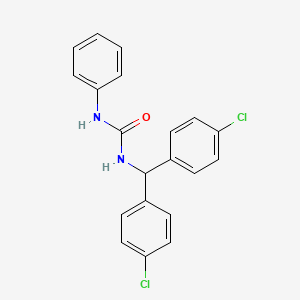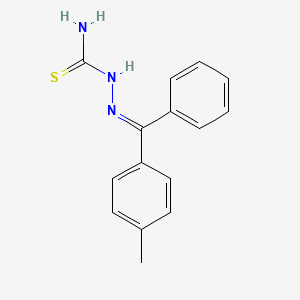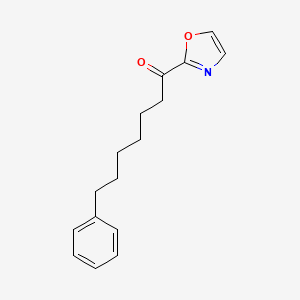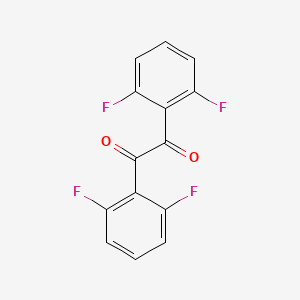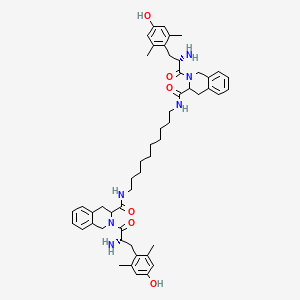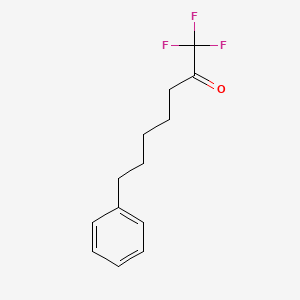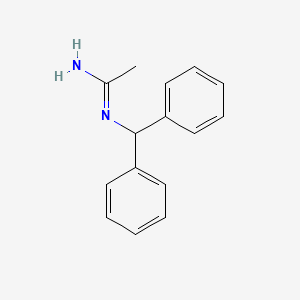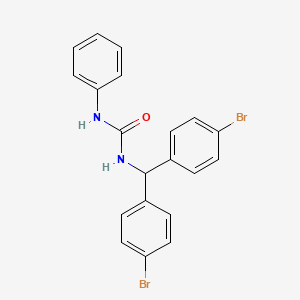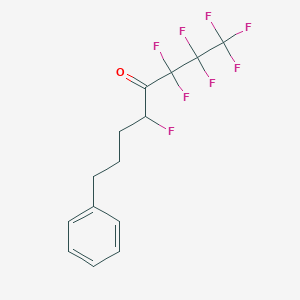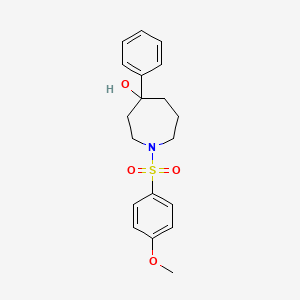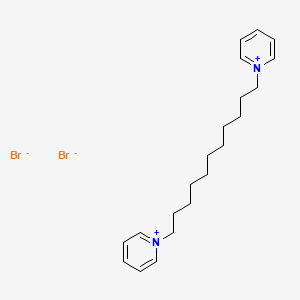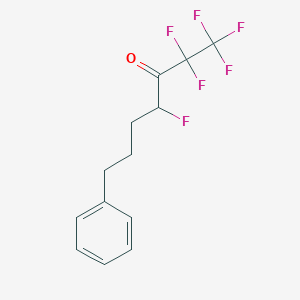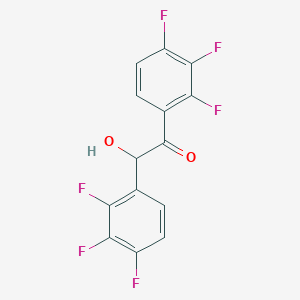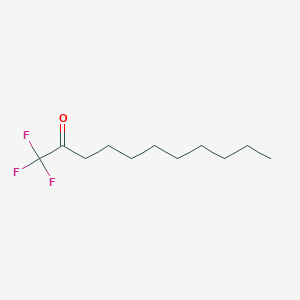
1,1,1-Trifluoro-undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-undecan-2-one: is an organic compound with the molecular formula C11H19F3O . It is a ketone with a trifluoromethyl group attached to the second carbon of an undecane chain. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-undecan-2-one can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with 1-undecanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: Compounds with substituted trifluoromethyl groups.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-undecan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-undecan-2-one involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of fatty acid amide hydrolase (FAAH), it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides . This inhibition can modulate various physiological processes, including pain and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Another trifluoromethyl-containing compound with different reactivity due to the presence of an iodine atom.
1,1,1-Trifluoro-3-iodopropane: Similar in structure but with a shorter carbon chain and different functional groups.
1,1,1-Trifluoroacetone: A simpler ketone with a trifluoromethyl group, often used as a precursor in various chemical reactions.
Uniqueness
1,1,1-Trifluoro-undecan-2-one is unique due to its longer carbon chain and the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific electronic and steric effects.
Propiedades
Número CAS |
26902-70-5 |
|---|---|
Fórmula molecular |
C11H19F3O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1,1,1-trifluoroundecan-2-one |
InChI |
InChI=1S/C11H19F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h2-9H2,1H3 |
Clave InChI |
ZKJPGCCWKBTIBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



